molecular formula C26H20ClN3O2S B2630228 (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide CAS No. 786676-16-2

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide

Cat. No. B2630228
CAS RN: 786676-16-2
M. Wt: 473.98
InChI Key: WIYKRNRJDWWRGI-QLYXXIJNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide is a useful research compound. Its molecular formula is C26H20ClN3O2S and its molecular weight is 473.98. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(2-chlorobenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-2-cyano-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

  • Cytotoxic Effects : A study by George (2012) discovered that similar compounds demonstrated promising antitumor properties against colon, breast, and liver cancer cell lines.
  • Synthesis and Anticancer Activity : Research by Kryshchyshyn-Dylevych (2020) involved synthesizing derivatives of this compound and testing their antitumor activity, identifying a compound that selectively inhibited growth in various cancer cell lines.
  • Moderate Cytotoxic Activity : Mabkhot et al. (2019) found that similar compounds had moderate cytotoxic activity in their study on novel synthesis and potential anticancer agents (Mabkhot et al., 2019).

Antimicrobial Properties

  • Antimicrobial Activity : Gouda et al. (2010) demonstrated that certain derivatives exhibited promising antimicrobial activities (Gouda et al., 2010).

Other Activities

  • Anti-inflammatory Activity : A study by Golota et al. (2015) focused on the synthesis of derivatives for potential use as non-steroidal anti-inflammatory drugs (Golota et al., 2015).
  • Crystal Structure Analysis : Research by Galushchinskiy et al. (2017) described the crystal structures of similar compounds, which is crucial for understanding their chemical behavior (Galushchinskiy et al., 2017).

properties

IUPAC Name

(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O2S/c1-17-11-13-20(14-12-17)30-25(32)23(15-18-7-5-6-10-22(18)27)33-26(30)21(16-28)24(31)29-19-8-3-2-4-9-19/h2-14,23H,15H2,1H3,(H,29,31)/b26-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYKRNRJDWWRGI-QLYXXIJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.